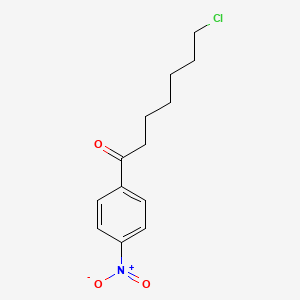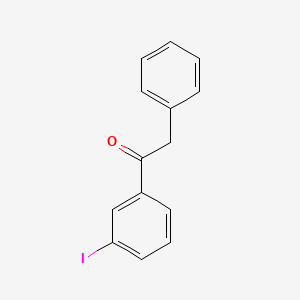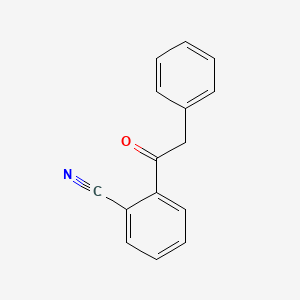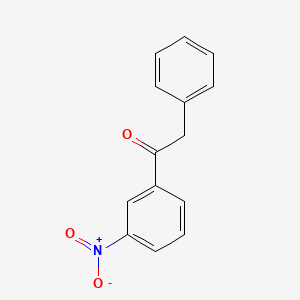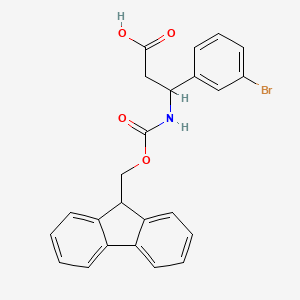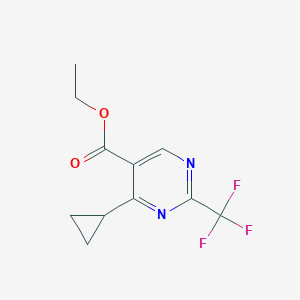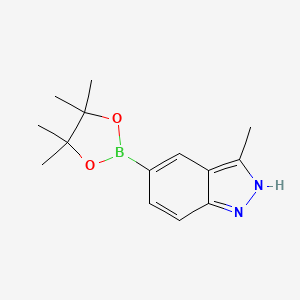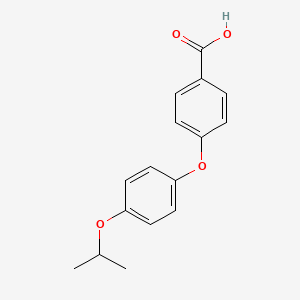![molecular formula C13H9IN2O2S B1324322 2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 282734-63-8](/img/structure/B1324322.png)
2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
“2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C13H9IN2O2S . It has a molecular weight of 384.2 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of pyridine derivatives, such as “2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine”, often involves copper-catalyzed iodine-mediated cyclizations of 2-aminopyridine with arylacetylenes . Another method involves the treatment of 2-chloropyridine or 2-bromopyridine with iodotrimethylsilane .Molecular Structure Analysis
The InChI code for “2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is 1S/C13H9IN2O2S/c14-12-9-10-5-4-8-15-13(10)16(12)19(17,18)11-6-2-1-3-7-11/h1-9H .Physical And Chemical Properties Analysis
“2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Applications De Recherche Scientifique
Application in the Design of Kinase Inhibitors
- Scientific Field: Medicinal Chemistry
- Summary of Application: The compound is used in the design of kinase inhibitors. Azaindole derivatives, such as “2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine”, are increasingly being used as kinase inhibitors, contributing to drug discovery and innovation .
- Methods of Application: The synthesis of this compound was based on the selective Suzuki cross-coupling of 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine with diverse phenylboronic acids to give the 2-aryl intermediates in good yields .
- Results or Outcomes: The use of azaindole derivatives has contributed to the generation of new therapeutic agents. They have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs .
Application in the Synthesis of 2-Substituted 3,6-Dihydropyrrolo[3,2-e]indoles
- Scientific Field: Organic Chemistry
- Summary of Application: The compound is used in the synthesis of 2-substituted 3,6-dihydropyrrolo[3,2-e]indoles .
- Methods of Application: The synthesis involves the reaction of 4-iodo-1-(phenylsulfonyl)-5-(trifluoroacetamido)indole with terminal acetylenes in the presence of a palladium (0) catalyst and a copper (I) co-catalyst. The reaction involved one-pot Sonogashira coupling/heteroannulation .
- Results or Outcomes: The required amido-iodoindole was prepared smoothly from 5-nitroindole by successive N-protection, reduction of the nitroarene, iodination of the resulting aminoarene, and N-trifluoroacetylation .
Application in Nucleophilic Substitution Reactions
- Scientific Field: Organic Chemistry
- Summary of Application: The compound is used in nucleophilic substitution reactions. More specifically, “2-iodo-3-nitro-1-(phenylsulfonyl)indole” yields “2-amino-3-nitroindoles” in good yields when treated with secondary amines .
- Methods of Application: The reaction involves the treatment of “2-iodo-3-nitro-1-(phenylsulfonyl)indole” with secondary amines .
- Results or Outcomes: The reaction yields “2-amino-3-nitroindoles” in good yields .
Application in Electrophilic Substitution Reactions
- Scientific Field: Organic Chemistry
- Summary of Application: The indole ring in the compound is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation .
- Methods of Application: The reaction involves electrophilic substitution at the 3-position of the indole ring .
- Results or Outcomes: The reactions have been applied to the synthesis of both natural products and drugs .
Application in Nucleophilic Additions to Nitroindoles
- Scientific Field: Organic Chemistry
- Summary of Application: The compound is used in nucleophilic additions to nitroindoles .
- Methods of Application: The reaction involves the addition of Grignard reagents to nitroarenes, including 5-nitroindole . This results in the alkylation of the adjacent position when the reaction mixture is treated with aqueous potassium permanganate .
- Results or Outcomes: The enolate of diethyl malonate adds to 3-nitro-1-(phenylsulfonyl)indole at C-2 to form the trans-3-nitro-2-substituted indoline .
Application in Electrophilic Substitution Reactions
- Scientific Field: Organic Chemistry
- Summary of Application: The indole ring in the compound is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation .
- Methods of Application: The reaction involves electrophilic substitution at the 3-position of the indole ring .
- Results or Outcomes: These reactions have been applied to the synthesis of both natural products and drugs .
Safety And Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), rinsing cautiously with water for several minutes in case of eye contact (P305+P338), and removing contact lenses if present and easy to do (P351) .
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-2-iodopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O2S/c14-12-9-10-5-4-8-15-13(10)16(12)19(17,18)11-6-2-1-3-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGDHZXCZZVWDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631491 | |
| Record name | 1-(Benzenesulfonyl)-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
282734-63-8 | |
| Record name | 1-(Benzenesulfonyl)-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(benzenesulfonyl)-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



